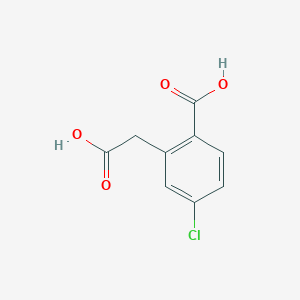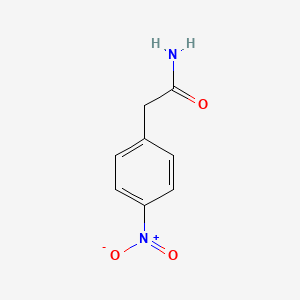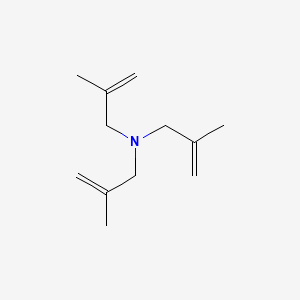
4-Hydroxy-4-(pyridin-2-yl)butan-2-one
Vue d'ensemble
Description
“4-Hydroxy-4-(pyridin-2-yl)butan-2-one” is a chemical compound with the molecular formula C9H11NO2 . It is a member of the pyridine family, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a butanone group with a hydroxy substituent . The molecular weight of the compound is 165.19 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 75.5-76 °C, a boiling point of 98-100 °C (at 0.4 Torr pressure), and a density of 1.148±0.06 g/cm3 .Applications De Recherche Scientifique
Metal Ion Transport
4-Hydroxy-4-(pyridin-2-yl)butan-2-one has been studied for its potential in metal ion extraction and transport through bulk liquid membranes. A study by Svobodová et al. (2005) focused on cationic ligand surfactants with 1-(hydroxyimino)-1-(pyridin-2-yl)alkyl chelating subunits for selective metal ion extraction, demonstrating increased efficiency and selectivity in metal ion transport (Svobodová et al., 2005).
Tautomeric Preferences in DFT Studies
Research by Dobosz et al. (2010) used density functional theory (DFT) to study the tautomeric preferences of related compounds in vacuum and solution, highlighting the role of hydrogen bonds and aromatic character in determining stability (Dobosz et al., 2010).
Synthesis of N-amino-1H-pyrrolo[2,3-b]pyridines
Chudinov et al. (2007) explored the synthesis of N-amino-1H-pyrrolo[2,3-b]pyridines from α-hydroxyarylalkyl ketones, demonstrating a novel reaction pathway for the creation of complex heterocyclic compounds (Chudinov et al., 2007).
Crystallographic Structure Analysis
Shi and Jiang (1999) conducted a study on the crystallographic structure of a related compound, 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, offering insights into the structural aspects of similar compounds (Shi & Jiang, 1999).
Hydrogen Bonding Studies with Pyridine
Findlay and Kidman (1965) conducted infrared spectroscopic measurements to study hydrogen bonding between pyridine and alcohols, which can be relevant for understanding interactions involving pyridinyl compounds (Findlay & Kidman, 1965).
Propriétés
IUPAC Name |
4-hydroxy-4-pyridin-2-ylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)6-9(12)8-4-2-3-5-10-8/h2-5,9,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKHQRHPWDLZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284618 | |
| Record name | 4-hydroxy-4-(pyridin-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6337-41-3 | |
| Record name | NSC38034 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-4-(pyridin-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





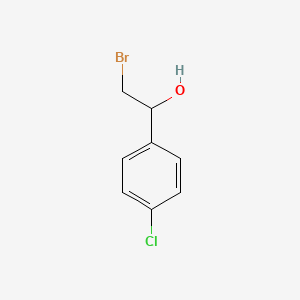
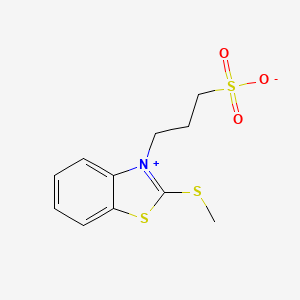
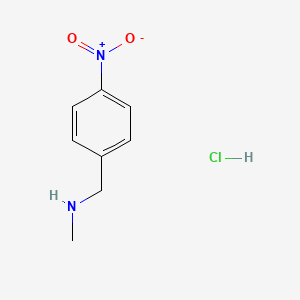

![(3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one](/img/structure/B3055139.png)
